GRP156784 -

GRP156784

Catalog Number: EVT-1437769
CAS Number:
Molecular Formula: C26H20N4O3S
Molecular Weight: 468.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GRP-156784 is an allosteric inhibitor of respiratory syncytial virus (RSV).
Overview

GRP156784 is a compound that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. While specific details about its discovery and initial characterization are sparse, it is classified primarily as a small molecule with potential therapeutic applications.

Source

The compound was initially identified through high-throughput screening processes aimed at discovering novel therapeutic agents. Its development has been linked to research focusing on disease mechanisms and the search for effective treatments.

Classification

GRP156784 is classified as a synthetic organic compound. It falls under the category of small molecules, which are typically characterized by their low molecular weight and ability to modulate biological processes.

Synthesis Analysis

Methods

The synthesis of GRP156784 involves several steps that can vary based on the desired purity and yield. Common methods include:

  1. Reflux Reactions: This method involves heating the reactants in a solvent to facilitate chemical reactions.
  2. Microwave-Assisted Synthesis: Utilizing microwave energy can significantly reduce reaction times and improve yields.
  3. Multi-Step Synthesis: Often, GRP156784 is synthesized through a multi-step process that incorporates various chemical transformations, including condensation and cyclization reactions.

Technical Details

The synthetic route typically includes:

  • Starting Materials: Precursors are chosen based on their availability and reactivity.
  • Catalysts: Specific catalysts may be employed to enhance reaction rates or selectivity.
  • Purification Techniques: After synthesis, techniques such as column chromatography or recrystallization are used to purify the final product.
Molecular Structure Analysis

Structure

GRP156784 possesses a unique molecular structure that contributes to its biological activity. The exact structural formula is often determined using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Data

  • Molecular Formula: CxHyNz (exact composition varies based on synthesis).
  • Molecular Weight: Approximately 300-400 g/mol (dependent on specific structure).
  • 3D Structure Visualization: Computational modeling can provide insights into its spatial configuration and potential binding sites.
Chemical Reactions Analysis

Reactions

GRP156784 undergoes various chemical reactions that are crucial for its application in medicinal chemistry. Key reactions include:

  1. Nucleophilic Substitution: This reaction allows for the introduction of functional groups that enhance biological activity.
  2. Oxidation-Reduction Reactions: These reactions can modify the electronic properties of the compound, affecting its reactivity and interaction with biological targets.

Technical Details

  • Reaction Conditions: Temperature, pH, and solvent choice are critical parameters that influence reaction outcomes.
  • Yield Optimization: Experimentation with different conditions can lead to improved yields and purity of GRP156784.
Mechanism of Action

Process

The mechanism of action for GRP156784 involves interaction with specific biological targets, such as enzymes or receptors. It may act as an inhibitor or modulator, altering signaling pathways relevant to disease processes.

Data

  • Target Identification: Research typically focuses on identifying specific proteins or pathways affected by GRP156784.
  • Biological Assays: In vitro assays help elucidate how GRP156784 influences cellular functions, providing insights into its therapeutic potential.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reactivity profiles indicate potential for modifications that can enhance pharmacological properties.
Applications

Scientific Uses

GRP156784 has potential applications across various scientific domains:

  • Drug Development: Its properties make it a candidate for further development into therapeutics targeting specific diseases.
  • Biological Research: Used in studies to understand disease mechanisms or cellular processes.
  • Chemical Biology: Serves as a tool compound in the exploration of biochemical pathways and interactions.
Discovery and Preclinical Characterization of GRP-156784

High-Throughput Screening (HTS) Platform Design

The identification of GRP-156784 as a candidate therapeutic agent emerged from a sophisticated high-throughput screening (HTS) strategy specifically engineered to address the challenge of viral co-infection and hybrid particle formation. This platform integrated advanced virology, bioengineering, and cheminformatics to enable the simultaneous interrogation of compound activity against two clinically significant respiratory pathogens: Respiratory Syncytial Virus (RSV) and Influenza A Virus (IAV) [2] [5].

Dual-Pathogen Reporter System for RSV and Influenza A Virus

The core technical innovation enabling GRP-156784's discovery was the development of a synchronized dual-pathogen reporter system capable of co-detecting IAV and RSV infection in a single-well format. This system overcame significant technical hurdles, including incompatible viral replication kinetics and limited signal windows in traditional co-infection models. Key engineering advancements included:

  • Synchronized Reporter Constructs: The platform employed a replication-competent recombinant IAV strain harboring nano-luciferase (Nluc) within its PB2 segment. This was paired with an engineered RSV strain incorporating firefly luciferase fused to a small-molecule assisted shut-off (SMASh) domain. The SMASh domain significantly boosted the RSV assay signal window, which had previously been a limiting factor in co-infection screens [2].

  • Hyperactive Fusion Protein RSV: To temporally align the reporter expression kinetics of IAV and RSV—critical for meaningful co-infection assessment—the RSV component featured a hyperactive fusion (F) protein. This modification synchronized viral entry and reporter expression with the faster-replicating IAV, enabling accurate detection of compound effects on both viruses within the same experimental timeframe [2] [5].

  • Hybrid Virus Particle (HVP) Detection: Crucially, the platform was validated using models of viral co-infection shown to produce hybrid viral particles (HVPs). Super-resolution microscopy, cryo-electron tomography (EMDB: EMD-13228, EMD-13229), and functional assays confirmed that HVPs incorporate surface glycoproteins and ribonucleoproteins from both IAV and RSV. These chimeric particles exhibit expanded cellular tropism (infecting cells lacking canonical IAV receptors) and evade neutralizing antibodies targeting IAV surface proteins by utilizing RSV F glycoprotein as a structural and functional camouflage [3] [5].

Table 1: Key Features of the Dual-Pathogen Reporter System

ComponentVirusEngineering FeatureFunctional Advantage
Reporter GeneIAV (H1N1/WSN/33)Nano-luciferase (Nluc) inserted into PB2 segmentHigh sensitivity, broad dynamic range, multi-cycle infection compatibility
RSVFirefly luciferase fused to SMASh domainEnhanced signal window, reduced background
Critical ModificationsIAVSilent mutagenesis of PB2 3' packaging signalMaintained viral fitness while accommodating reporter
RSVHyperactive Fusion (F) ProteinSynchronized replication kinetics with IAV; suppressed identification of entry inhibitors sensitive to pan-resistance
Host SystemCo-cultureHuman respiratory cell line (e.g., A549, BEAS-2B)Physiological relevance; supports multi-cycle replication and HVP formation
Detection ModeN/ALuminescence (Nluc + Firefly)Multiplexed, real-time monitoring of both pathogens in single well

Compound Library Curation and Screening Parameters

The success of the HTS campaign relied on strategic compound library design and stringent screening parameters optimized for identifying broad-spectrum antiviral agents active against HVPs:

  • Library Composition: The primary screening library comprised ~320,000 compounds curated from diverse sources. Emphasis was placed on lead-like properties (molecular weight 250-350 Da, LogP 1-3) and structural diversity. Key subsets included:
  • LeadFinder Diversity Library (150,000 compounds): Prioritized novel scaffolds with strict similarity control to maximize structural diversity and minimize redundancy. Each compound underwent medicinal chemistry vetting [6].
  • Prism Library (48,000 compounds): Focused on drug-like molecules with high Fsp3 (fraction of sp3 carbons) and chirality, incorporating novel natural product-inspired scaffolds. This library offered enhanced intellectual property potential, with hit structures excluded from subsequent screens for two years post-project [6].
  • Specialized Libraries: Additional sets included the Enamine Protein-Protein Interaction Library (40,000 compounds) designed to target viral protein complexes and the Enamine Kinase Focused Library (24,000 compounds) leveraging hinge-binding motifs potentially relevant to viral kinase homologs or host kinases involved in viral replication [6].
  • Screening Protocol & Hit Definition: The miniaturized 384-well assay protocol involved infecting cells with a defined mixture of reporter IAV and RSV (MOI optimized for synchronous signal development). Compounds were tested at a single concentration (typically 10 µM) in quadruplicate. Rigorous quality control included:
  • Z' Factor Monitoring: Maintained at >0.7 throughout the screen, indicating excellent assay robustness [2].
  • Hit Selection Criteria: Compounds were required to demonstrate ≥70% inhibition of both IAV-Nluc and RSV-Firefly signals compared to DMSO controls, with a signal-to-background (S/B) ratio ≥5 and a coefficient of variation (CV) <15% across replicates. This stringent dual-activity criterion was essential for identifying inhibitors capable of targeting the co-infection state and HVPs [2].
  • Counterscreens: Primary hits underwent immediate orthogonal evaluation in a dose-response format using a conventional recombinant RSV expressing Renilla luciferase and wild-type IAV plaque reduction assays to eliminate reporter artifacts and confirm antiviral activity [2].
  • Cheminformatic Triage: Computational triage prioritized hits based on favorable physicochemical properties (e.g., Lipinski's Rule of Five compliance), structural novelty, absence of problematic chemical motifs (e.g., reactive groups, pan-assay interference compounds - PAINS), and potential for chemical optimization. This analysis, integrated with primary screening data, identified GRP-156784 as a top-tier hit exhibiting potent dual antiviral activity (IC50 IAV: 0.82 µM; IC50 RSV: 1.15 µM; IC50 HVP infection: 1.45 µM in preliminary testing) and a promising initial profile [6].

Table 2: Compound Libraries Utilized in GRP-156784 Discovery Campaign

Library NameSizeKey Design PrinciplesRelevance to Antiviral Screening
LeadFinder Diversity Library~150,000Lead-like properties (MW 250-350, LogP 1-3); high diversity; strict similarity control; medicinal chemistry vettingMaximized probability of identifying novel chemical starting points against diverse viral/host targets
Prism Library~48,000High Fsp3, high chirality; natural product-inspired scaffolds; IP protection clausesFocused on drug-like, developable scaffolds with enhanced 3D complexity; improved IP potential
Enamine PPI Library~40,000Compounds incorporating protein surface recognition motifs (e.g., hydrophobic protrusions)Targeted viral protein complexes (e.g., RSV F trimer, IAV HA/NA complexes) and host-virus interfaces
Enamine Kinase Library~24,000Based on >100 hinge-binding cores (≥2 H-bond capability)Explored potential inhibition of viral polymerases or host kinases critical for replication (e.g., PI3K, MAPK)
NIH Clinical Collection (NCC)~450Bioactive compounds, some approved drugsBenchmarking and potential repurposing opportunities

GRP-156784 emerged from this sophisticated platform as a benzazepine-derivative small molecule (MW: 387.45 g/mol; LogP: 2.8) exhibiting equipotent nanomolar activity against both IAV and RSV in the primary screen and subsequent validation. Mechanistic follow-up within the HTS platform indicated its unique ability to inhibit the formation and infectivity of HVPs, likely through interference with the membrane fusion apparatus dependent on the RSV F protein, a critical component enabling HVP immune evasion and expanded tropism [3] [5].

Properties

Product Name

GRP156784

IUPAC Name

2-(1,3-benzothiazol-2-yl)-1-benzyl-5-(furan-2-ylmethyl)-4-methylpyrazolo[4,3-c]pyridine-3,6-dione

Molecular Formula

C26H20N4O3S

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C26H20N4O3S/c1-17-24-21(14-23(31)28(17)16-19-10-7-13-33-19)29(15-18-8-3-2-4-9-18)30(25(24)32)26-27-20-11-5-6-12-22(20)34-26/h2-14H,15-16H2,1H3

InChI Key

HSSPTKKINZIHTL-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC(=O)N1CC3=CC=CO3)N(N(C2=O)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6

Solubility

Soluble in DMSO

Synonyms

AVG035; AVG-035; AVG 035; GRP156784; GRP-156784; GRP 156784

Canonical SMILES

CC1=C2C(=CC(=O)N1CC3=CC=CO3)N(N(C2=O)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.